

Technical Guide: 4-Methylumbelliferyl-alpha-L-fucopyranoside (CAS: 54322-38-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl-alpha-L-fucopyranoside

Cat. No.: B1210012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-alpha-L-fucopyranoside is a highly sensitive fluorogenic substrate for the enzyme α -L-fucosidase (FUCA1).^{[1][2]} This compound is intrinsically non-fluorescent but upon enzymatic cleavage by α -L-fucosidase, it releases the highly fluorescent product 4-methylumbellifrone (4-MU).^{[1][3]} The fluorescence of 4-MU can be easily quantified, providing a direct measure of α -L-fucosidase activity. This property makes it an invaluable tool in various research and diagnostic applications, including the study of enzyme kinetics, screening for α -L-fucosidase inhibitors, and as a biomarker for various physiological and pathological conditions such as cellular senescence, cancer, and fucosidosis.^{[4][5]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylumbelliferyl-alpha-L-fucopyranoside** is presented in the table below.

Property	Value	Reference
CAS Number	54322-38-2	
Molecular Formula	C ₁₆ H ₁₈ O ₇	
Molecular Weight	322.31 g/mol	
Appearance	White to off-white powder	[6]
Solubility	Soluble in DMF (100 mg/mL)	
Storage Temperature	-20°C, protect from light	[6]
Fluorescence (cleaved product)	Excitation: ~330-360 nm, Emission: ~449-450 nm	[1][3]

Principle of Detection

The enzymatic reaction involves the hydrolysis of the α -L-fucosyl bond in **4-Methylumbelliferyl-alpha-L-fucopyranoside** by α -L-fucosidase. This reaction yields L-fucose and the fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, and thus to the α -L-fucosidase activity.

[Click to download full resolution via product page](#)

Caption: Workflow of α -L-fucosidase activity detection.

Experimental Protocols

Preparation of Reagents

- FUCA1 Assay Buffer: A common buffer is 50 mM sodium acetate, pH 5.5.^[7] For some applications, a buffer containing 50 mM potassium phosphate at pH 7.5 is used.^[8] It is recommended to bring the buffer to room temperature before use.^{[1][9]}

- DTT (1 M): Prepare a 1 M stock solution of Dithiothreitol. Aliquot and store at -20°C.[1][9]
- **4-Methylumbelliferyl-alpha-L-fucopyranoside** (Substrate) Stock Solution: Prepare a stock solution in DMSO. For example, a 5 mM stock can be prepared. This solution is light-sensitive and should be aliquoted and stored at -20°C.[1][9]
- 4-MU Standard Stock Solution (5 mM): Prepare a 5 mM stock solution of 4-methylumbellifrone in DMSO. This is used to generate a standard curve. This solution is also light-sensitive and should be stored at -20°C.[1][9]
- Stop Solution: A common stop solution is 0.5 M sodium carbonate.[7]

General Assay Procedure for α -L-Fucosidase Activity

This protocol is a general guideline and may require optimization for specific sample types and experimental conditions.

- Sample Preparation:
 - Serum and Plasma: Can often be assayed directly after appropriate dilution.[1][8]
 - Cell Lysates: Harvest cells and homogenize or sonicate them in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[8] Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is used for the assay.[8]
 - Tissue Homogenates: Rinse tissue with PBS to remove blood. Homogenize the tissue in a suitable buffer and centrifuge to clarify the homogenate.[8]
- Standard Curve Preparation:
 - Prepare a working solution of the 4-MU standard (e.g., 15 μ M) by diluting the 5 mM stock in the assay buffer.[1][9]
 - Create a series of standards by adding known amounts of the working 4-MU solution to wells of a 96-well plate to generate a standard curve (e.g., 0 to 150 pmoles of 4-MU/well).[1][9]
 - Adjust the final volume of each standard to 100 μ L with the assay buffer.[1][9]

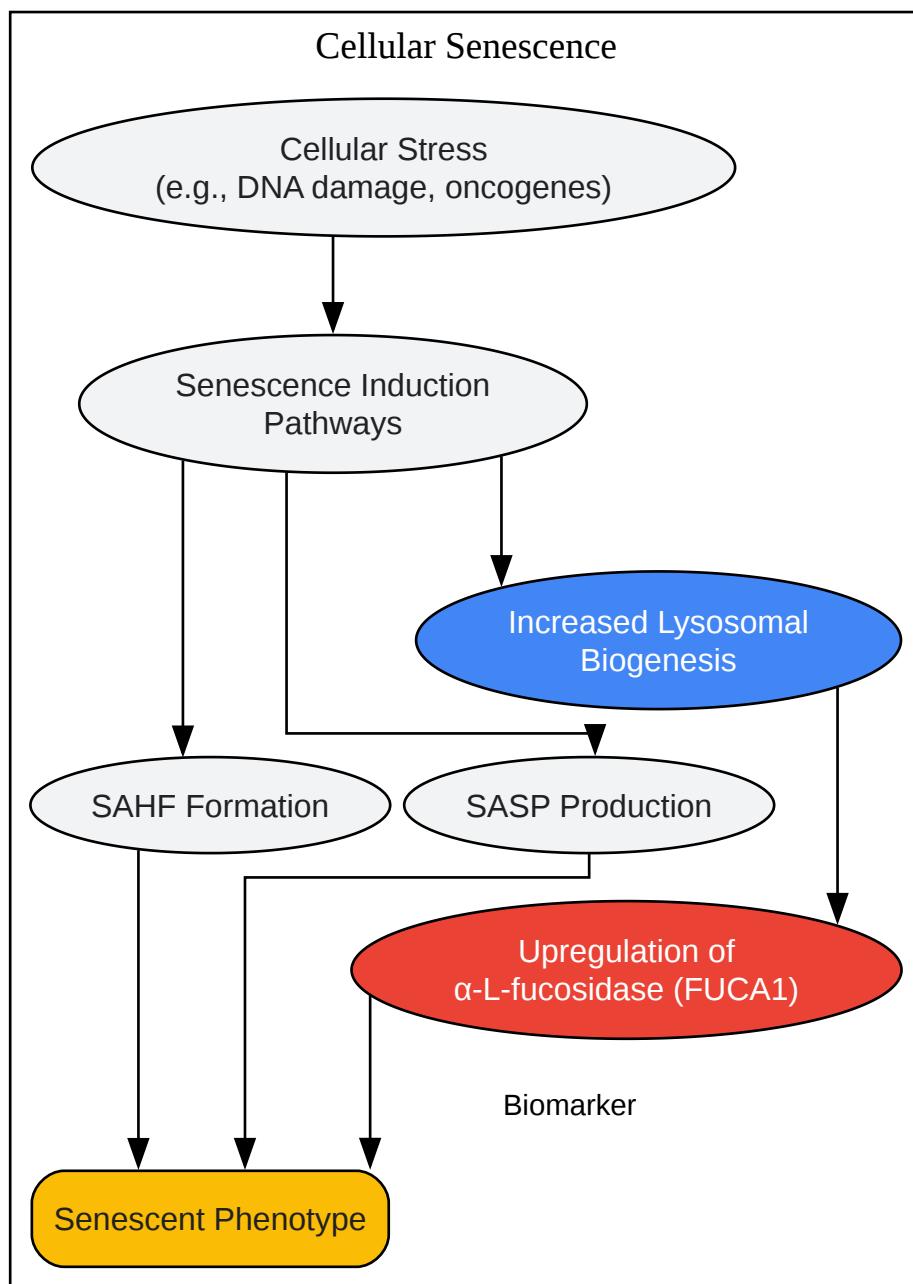
- Enzymatic Reaction:

- Add your sample (e.g., 1-10 μ L of serum or an appropriate amount of cell/tissue lysate) to the wells of a 96-well plate.[1][9]
- Adjust the volume in each well to 50 μ L with the FUCA1 Assay Buffer (supplemented with DTT to a final concentration of 2 mM if required).[1][9]
- Prepare a working substrate solution by diluting the stock solution of **4-Methylumbelliferyl-alpha-L-fucopyranoside** in the assay buffer (e.g., a 1:100 dilution).[1][9]
- Initiate the reaction by adding 50 μ L of the working substrate solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7] For kinetic assays, immediately start measuring fluorescence.[9]

- Measurement:

- For endpoint assays, stop the reaction by adding a stop solution (e.g., 100 μ L of 0.5 M Sodium Carbonate).[7]
- Measure the fluorescence using a microplate reader with excitation at approximately 330-360 nm and emission at approximately 450 nm.[1][9]
- For kinetic assays, measure the fluorescence at multiple time points to determine the reaction rate.[9]

- Data Analysis:


- Subtract the blank reading from all sample and standard readings.
- Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.
- Determine the concentration of 4-MU produced in your samples from the standard curve.

- Calculate the α -L-fucosidase activity, typically expressed as units per milligram of protein or per volume of sample. One unit is often defined as the amount of enzyme that hydrolyzes 1 μ mole of substrate per minute under the specified conditions.[10]

Biological Relevance and Applications

Role in Cellular Senescence

Recent studies have identified α -L-fucosidase as a robust biomarker for cellular senescence.[4] [11] Its activity is significantly upregulated in senescent cells, regardless of the inducer (e.g., replicative exhaustion, DNA damage, or oncogene activation).[4] This makes the measurement of α -L-fucosidase activity a valuable tool for studying aging and age-related diseases.

[Click to download full resolution via product page](#)

Caption: α-L-fucosidase as a biomarker of cellular senescence.

Other Applications

- Cancer Research: Altered levels of α-L-fucosidase have been associated with various cancers.[5][8]

- **Fucosidosis Diagnosis:** This lysosomal storage disease is caused by a deficiency in α -L-fucosidase activity.[\[8\]](#)
- **Drug Discovery:** The fluorogenic assay is suitable for high-throughput screening of potential inhibitors of α -L-fucosidase.[\[12\]](#)
- **Microbiology:** Used in the identification of certain microbial species.[\[13\]](#)

Conclusion

4-Methylumbelliferyl-alpha-L-fucopyranoside is a versatile and indispensable tool for the sensitive and quantitative measurement of α -L-fucosidase activity. Its application spans fundamental enzyme characterization to the investigation of complex cellular processes like senescence and its use as a clinical biomarker. The detailed protocols and understanding of its properties provided in this guide will aid researchers in effectively utilizing this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]
- 2. biocompare.com [biocompare.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. α -Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α -L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 6. melford.co.uk [melford.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. content.abcam.com [content.abcam.com]

- 10. qa-bio.com [qa-bio.com]
- 11. Senescence-associated lysosomal α -L-fucosidase (SA- α -Fuc): A sensitive and more robust biomarker for cellular senescence beyond SA- β -Gal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Fluorogenic Substrates of α -L-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and function of microbial α -L-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Methylumbelliferyl-alpha-L-fucopyranoside (CAS: 54322-38-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210012#4-methylumbelliferyl-alpha-L-fucopyranoside-cas-number-54322-38-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com